2,3,5,6-Tetrafluoro-4-hydrazinopyridine
Overview
Description
2,3,5,6-Tetrafluoro-4-hydrazinopyridine is a fluorinated pyridine derivative with the molecular formula C5H3F4N3. This compound is characterized by the presence of four fluorine atoms and a hydrazine group attached to the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Mechanism of Action
Mode of Action
The mode of action of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine involves a series of chemical reactions. It can be prepared by nitrosation of this compound or treatment of pentafluoropyridine with sodium azide in acetonitrile . This compound undergoes various reactions, including the Staudinger reaction with triphenylphosphine at room temperature, and reacts with dimethyl sulphoxide at elevated temperatures to give a sulphoximide .
Result of Action
The molecular and cellular effects of this compound’s action involve a series of chemical reactions. For instance, it partakes in 1,3-dipolar cycloaddition reactions with benzyne, diphenylacetylene, phenylacetylene, cyclopentadiene dimer, and norbornene . It also yields 4-anilino-2,3,5,6-tetrafluoropyridine with benzene at 175 °C, and reacts with cyclohexane to give the C–H ‘insertion’ product 4-(cyclohexylamino)-2,3,5,6-tetrafluoropyridine and 4-amino-2,3,5,6-tetrafluoropyridine .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For example, it decomposes smoothly into nitrogen and an intractable solid at temperatures above approximately 130 °C
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-hydrazinopyridine typically involves the nucleophilic substitution of halogen atoms in polyhalopyridines by hydrazine hydrate. One common method is the reaction of 2,3,5,6-tetrafluoropyridine with hydrazine hydrate in a suitable solvent such as ethanol or dimethylformamide at elevated temperatures . The reaction proceeds as follows:
C5H2F4N+N2H4⋅H2O→C5H3F4N3+H2O
Industrial Production Methods: Industrial production of this compound can be achieved through the reaction of pentafluoropyridine with hydrazine hydrate. This method is advantageous due to its high yield and simplicity. The reaction is typically carried out in a solvent such as dimethylformamide at temperatures ranging from 0°C to 150°C .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrafluoro-4-hydrazinopyridine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form 2,3,5,6-tetrafluoro-4-iodopyridine in the presence of methyl iodide.
Reduction: Reduction of the compound can yield 2,3,5,6-tetrafluoropyridine.
Common Reagents and Conditions:
Oxidation: Methyl iodide in the presence of an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Hydrazine hydrate in solvents like ethanol or dimethylformamide.
Major Products:
Oxidation: 2,3,5,6-Tetrafluoro-4-iodopyridine.
Reduction: 2,3,5,6-Tetrafluoropyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-hydrazinopyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluoro-4-iodopyridine
- 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridine
- 4-Azido-2,3,5,6-tetrafluoropyridine
Comparison: 2,3,5,6-Tetrafluoro-4-hydrazinopyridine is unique due to the presence of the hydrazine group, which imparts distinct reactivity compared to other similar compounds. For instance, 2,3,5,6-tetrafluoro-4-iodopyridine is primarily used in organometallic chemistry, while 2,3,5,6-tetrafluoro-4-perfluoroalkylthiopyridine is notable for its interactions with nucleophiles . The hydrazine group in this compound makes it particularly valuable in the synthesis of biologically active molecules .
Properties
IUPAC Name |
(2,3,5,6-tetrafluoropyridin-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F4N3/c6-1-3(12-10)2(7)5(9)11-4(1)8/h10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSZZPJMTBLPCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366399 | |
Record name | 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-44-0 | |
Record name | 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic routes to obtain 2,3,5,6-tetrafluoro-4-iodopyridine from 2,3,5,6-tetrafluoro-4-hydrazinopyridine?
A1: 2,3,5,6-Tetrafluoro-4-iodopyridine, a versatile precursor for further derivatization, can be synthesized from this compound through two main methods []:
Q2: What is the preferred method for synthesizing 4-azido-2,3,5,6-tetrafluoropyridine, and why?
A2: While 4-azido-2,3,5,6-tetrafluoropyridine can be synthesized by nitrosation of this compound, the preferred method utilizes the reaction of pentafluoropyridine with sodium azide in acetonitrile []. This method is favored due to its efficiency and ability to also synthesize other azido-fluoropyridines, such as 4-azido-3-chloro-2,5,6-trifluoropyridine and 4-azido-3,5-dichloro-2,6-difluoropyridine, from their respective chlorinated precursors [].
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